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Compound of Interest

Compound Name: E7766 disodium

Cat. No.: B11931314

An In-depth Technical Guide to E7766 Disodium: Synthesis and Chemical Structure

Introduction

E7766 is a structurally novel, macrocycle-bridged stimulator of interferon genes (STING)
agonist developed for cancer immunotherapy.[1][2][3] As a potent activator of both human and
mouse STING pathways, E7766 has demonstrated significant antitumor activity in preclinical
models and is currently under clinical investigation.[4][5][6] Its unique macrocyclic structure
locks the molecule in a bioactive conformation, enhancing binding affinity and conferring pan-
genotypic activity across major human STING variants.[4][7] This guide provides a detailed
overview of the chemical structure, synthesis, and biological activity of E7766 for researchers
and drug development professionals.

Chemical Structure and Properties

E7766 is distinguished by a transannular macrocyclic bridge that links the two nucleobases of a
cyclic dinucleotide (CDN) core.[4][7] This structural constraint pre-organizes the molecule into
the U-shaped conformation required for optimal binding to the STING protein dimer.[7] The
molecule comprises two 2'-deoxy-2'-fluoro-adenosine moieties linked by phosphorothioate
bonds and the olefin macrocycle.[8]

Systematic Name (IUPAC):
(19S,22R,23R,23aR,25R,27aR,29R,210R,210aR,212S,214aR,39S,E)-23,210-difluoro-25,212-
dimercapto-23,23a,27a,29,210,210a,214,214a-octahydro-19H,22H,27H,39H-4,9-diaza-
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1,3(9,6)-dipurina-2(2,9)-difuro[3,2-d:3",2'-]][1][2][9][1O]tetraoxa[4]
[11]diphosphacyclododecinacyclononaphan-6-ene 25,212-dioxide[12]

Property Value Reference
Chemical Formula C24H26F2N1008P2S2 [12]
Molecular Weight 746.60 g/mol [12]

Exact Mass 746.0820 [12]

CAS Number 2242635-02-3 [12]
Appearance White to off-white solid powder

Figure 1: 2D Chemical Structure of E7766.

The crystal structure of E7766 in complex with the human STING protein has been resolved
(PDB ID: 6XF3), providing detailed insights into the binding interactions that underpin its high
potency and broad activity.[11]

Synthesis of E7766

Two complementary, stereoselective synthetic routes for E7766 have been developed.[4][7]
The following outlines the key steps of the first-generation synthesis. The process involves the
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careful construction of the modified nucleoside components, followed by the formation of the
cyclic dinucleotide, and finally, the crucial macrocyclization step.

Experimental Protocol: First-Generation Synthesis

A detailed, step-by-step protocol for the synthesis of E7766 is proprietary and found within the
primary literature. However, the overall synthetic strategy can be summarized as follows:

o Preparation of Modified Nucleosides: The synthesis begins with commercially available
adenosine precursors. Standard protecting group chemistry is employed to selectively
protect the hydroxyl groups. Fluorination at the 2'-position is a key step, followed by the
introduction of functional groups on the purine base necessary for the subsequent
macrocyclization.

e Phosphoramidite Chemistry: The protected and modified nucleosides are converted into
phosphoramidite building blocks.

e Oligonucleotide Synthesis: The two phosphoramidite monomers are coupled on a solid
support or in solution to form the linear dinucleotide. This step establishes the
phosphorothioate linkages with controlled stereochemistry.

o Cyclization: The linear precursor is cleaved from the solid support (if used) and subjected to
an intramolecular cyclization reaction to form the core cyclic dinucleotide structure.

e Macrocyclization: The defining step involves the formation of the trans-annular olefin bridge
between the two adenine bases. This is typically achieved via a ring-closing metathesis
reaction (e.g., using a Grubbs catalyst) between two pre-installed alkene tethers on the
nucleobases.

o Deprotection and Purification: All remaining protecting groups are removed under
appropriate conditions. The final product, E7766, is then purified to a high degree using
chromatographic techniques such as reverse-phase high-performance liquid
chromatography (HPLC). The disodium salt is prepared in the final steps by titration with a
sodium source.

Synthesis Workflow

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11931314?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing
(1. Protected Adenosine Precurso)

(2. Synthesis of 2'-Fluoro-Adenosine Monomers)

G. Introduction of Alkene Tethers)
G. Phosphoramidite Synthesis)
(5. Dinucleotide Assembly (Lineara

G. Intramolecular Cyclizatior)

(7. Ring-Closing Metathesis (Macrocyclizationa

G. Global Deprotectior)

(9. HPLC Purification & Salt Formation)

Click to download full resolution via product page

Caption: High-level workflow for the stereoselective synthesis of E7766.
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Mechanism of Action and Signaling Pathway

E7766 functions as a direct agonist of the STING protein, a central mediator of innate immunity.
[1] Upon administration, E7766 binds to the STING dimer in the endoplasmic reticulum,
inducing a conformational change.[7] This activation leads to the recruitment and
phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon
Regulatory Factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and
drives the transcription of type | interferons (IFN-o/3) and other pro-inflammatory cytokines and
chemokines, such as CXCL10.[1][10] This cascade initiates a robust anti-tumor immune
response, characterized by enhanced antigen presentation by dendritic cells and the activation
and recruitment of cytotoxic T lymphocytes (CTLS) into the tumor microenvironment.[1][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11931314?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

